(4-bromooxazol-2-yl)-triisopropyl-silane
Description
Significance of Oxazole (B20620) Heterocycles in Modern Organic Synthesis
Oxazole rings are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. This structural motif is a cornerstone in medicinal chemistry and natural product synthesis due to its prevalence in a vast number of biologically active molecules. tandfonline.comnumberanalytics.com Oxazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. tandfonline.commuseonaturalistico.it
The oxazole scaffold is a privileged structure found in numerous natural products, many of which are of marine origin and possess potent biological profiles. mdpi.comrsc.org Furthermore, several synthetic drugs incorporate the oxazole ring system, highlighting its importance in pharmaceutical development. researchgate.net Marketed drugs such as the anti-inflammatory agent Oxaprozin and the antibiotic Linezolid feature this heterocyclic core. tandfonline.com The inherent stability and electronic properties of the oxazole ring enable it to interact with various biological targets like enzymes and receptors, making it an attractive scaffold for drug design. tandfonline.comnih.gov Consequently, the development of synthetic methods to create and functionalize oxazole derivatives is a significant focus in contemporary organic chemistry. nih.govresearchgate.net
| Examples of Marketed Drugs Containing an Oxazole Moiety |
| Aleglitazar |
| Ditazole |
| Furazolidone |
| Linezolid |
| Oxaprozin |
| Toloxatone |
This table is populated with examples of drugs that contain the oxazole chemical structure. tandfonline.com
Role of Organosilicon Compounds as Strategic Synthetic Tools in Contemporary Chemistry
Organosilicon compounds have become indispensable reagents and intermediates in organic synthesis, offering unique reactivity and stability. researchgate.netbohrium.com The field has expanded significantly, moving beyond early applications to become a mainstay of modern synthetic methodology. nih.gov Silanes, which are organosilicon hydrides, are valued as mild and selective reducing agents. msu.edu The silicon atom's properties, such as its lower electronegativity compared to carbon and the ability to stabilize adjacent positive charges (β-silicon effect), are leveraged to control reaction pathways. soci.org
The application of organosilicon compounds is diverse, ranging from their use as protecting groups to their role in powerful carbon-carbon bond-forming reactions. rsc.org Silyl (B83357) groups can be used to activate or deactivate parts of a molecule, direct the stereochemical outcome of reactions, and serve as precursors for other functional groups. nih.gov Their involvement in transition metal-catalyzed cross-coupling reactions, such as the Hiyama coupling, has further solidified their importance. numberanalytics.com The versatility, relative stability, and often lower toxicity compared to other organometallic reagents make organosilicon compounds strategic tools for building complex molecules with high precision. msu.edu
| Key Applications of Organosilicon Compounds in Synthesis |
| Protecting Groups |
| Stoichiometric Reductants |
| Cross-Coupling Reagents (e.g., Hiyama Coupling) |
| Control of Stereochemistry |
| Precursors for other Functional Groups |
This table summarizes the primary roles of organosilicon compounds in modern organic synthesis.
Overview of Halogenated and Silylated Oxazole Derivatives as Versatile Intermediates
Halogenated and silylated oxazole derivatives, such as (4-bromooxazol-2-yl)-triisopropyl-silane, are powerful and versatile building blocks in multi-step organic synthesis. The strategic placement of a halogen and a silyl group on the same heterocyclic core allows for a programmed, stepwise functionalization of the molecule.
The bromine atom at the C4 position serves as a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions. This includes well-established methods like Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the introduction of diverse aryl, alkyl, or alkynyl substituents at this position with high regioselectivity.
Simultaneously, the triisopropylsilyl (TIPS) group at the C2 position offers several synthetic advantages. The bulky TIPS group can act as a protecting group, preventing reactions at the C2 position while transformations are carried out elsewhere on the molecule. More importantly, the silyl group itself is a versatile functional handle. It can be readily transformed into other groups; for instance, it can be replaced with an iodine atom (via iododesilylation) to enable subsequent cross-coupling reactions at the C2 position, or it can be removed to generate the C2-unsubstituted oxazole. This orthogonality—the ability to selectively react at one position while the other remains intact—makes these derivatives highly sought-after intermediates for the synthesis of complex, polysubstituted oxazoles that are otherwise difficult to access.
Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-1,3-oxazol-2-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNOSi/c1-8(2)16(9(3)4,10(5)6)12-14-11(13)7-15-12/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKCIUSFBBGOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C1=NC(=CO1)Br)(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNOSi | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Bromooxazol 2 Yl Triisopropyl Silane
Regioselective Functionalization Approaches to Bromooxazole Scaffolds
Achieving the desired 4-bromo substitution pattern on an oxazole (B20620) ring is a critical step in the synthesis of the target compound. The electronic nature of the oxazole ring, with its varying proton acidities at the C2, C4, and C5 positions, allows for selective deprotonation and subsequent electrophilic quenching.
Directed Lithiation and Subsequent Electrophilic Bromination Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems. In the context of oxazoles, the C2 proton is generally the most acidic, making direct lithiation at this position a common strategy. However, to achieve C4-bromination, a more nuanced approach involving the isomerization of a 2-lithiooxazole intermediate can be exploited.
The regioselectivity of the reaction between a lithiated oxazole and an electrophile is influenced by the equilibrium between the 2-lithiooxazole and its acyclic vinyl isocyanide tautomer. In polar aprotic solvents like N,N-dimethylformamide (DMF), the equilibrium favors the acyclic form. This intermediate, upon reaction with a bromine source such as N-bromosuccinimide (NBS), leads to the preferential formation of the C4-brominated product. This strategy has been successfully employed for the regioselective C4-bromination of 5-substituted oxazoles. While a direct example for a 2-silylated oxazole is not prevalent in the literature, this methodology provides a strong foundation for a plausible synthetic route.
Table 1: Key Parameters in Directed Lithiation for C4-Bromination
| Parameter | Condition | Rationale |
|---|---|---|
| Base | Strong lithium amide bases (e.g., LDA) | Efficient deprotonation at the C2 position. |
| Solvent | Polar aprotic (e.g., DMF) | Promotes isomerization to the acyclic vinyl isocyanide. |
| Temperature | Low temperatures (-78 °C to -15 °C) | Controls reactivity and minimizes side reactions. |
| Bromine Source | N-Bromosuccinimide (NBS) | Effective electrophilic bromine source. |
Cycloaddition and Cyclocondensation Routes to Substituted Oxazoles
Cycloaddition and cyclocondensation reactions offer an alternative approach to constructing the substituted oxazole core from acyclic precursors. These methods can provide a high degree of control over the substitution pattern of the final product. For instance, a [3+2] cycloaddition approach, such as the van Leusen reaction, involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to form a 5-substituted oxazole. To achieve a 4-bromo-substituted oxazole, a precursor already containing the bromine atom at the appropriate position would be required.
Another strategy involves the cyclocondensation of α-haloketones with amides (the Robinson-Gabriel synthesis). By carefully selecting the starting materials, it is possible to construct a 2,4-disubstituted oxazole. For the synthesis of the target molecule, this would entail a retrosynthetic disconnection to an appropriate α-bromoketone and an amide bearing the triisopropylsilyl group.
Installation of the Triisopropylsilyl (TIPS) Group
The introduction of the bulky triisopropylsilyl (TIPS) group at the C2 position of the oxazole ring is another crucial transformation. The steric hindrance of the TIPS group necessitates careful consideration of the reaction conditions to achieve efficient silylation.
Direct Silylation Methods for Heteroaromatic Cores
Direct C-H silylation of heteroaromatic compounds has emerged as an atom-economical and efficient method for the formation of carbon-silicon bonds. This can be achieved through deprotonation of the heteroaromatic core followed by quenching with a silicon electrophile. For oxazoles, the acidic C2 proton is the most likely site for deprotonation by a strong base, such as an organolithium reagent or a lithium amide. The resulting 2-lithiooxazole can then be trapped with triisopropylsilyl chloride (TIPSCl) or triisopropylsilyl triflate (TIPSOTf) to install the TIPS group.
Table 2: Reagents for Direct Silylation of Oxazoles
| Reagent Type | Example | Role |
|---|---|---|
| Base | n-Butyllithium (n-BuLi), Lithium diisopropylamide (LDA) | Deprotonation at the C2 position. |
| Silylating Agent | Triisopropylsilyl chloride (TIPSCl) | Electrophilic silicon source. |
| Silylating Agent | Triisopropylsilyl triflate (TIPSOTf) | More reactive electrophilic silicon source. |
Strategies for Steric Control in Silyl (B83357) Group Incorporation
The significant steric bulk of the triisopropylsilyl group can impede its introduction onto the oxazole ring. Several strategies can be employed to overcome this steric hindrance. The use of a more reactive silylating agent, such as TIPSOTf, can facilitate the reaction. Additionally, the choice of solvent and reaction temperature can play a critical role in optimizing the yield of the silylated product. In some cases, the use of a sterically less demanding silyl group as a temporary placeholder, followed by a silyl group exchange reaction, could be a viable, albeit less direct, strategy.
Convergent Synthesis of the (4-Bromooxazol-2-yl)-triisopropyl-silane Core
A convergent synthetic approach, where the two key fragments are prepared separately and then combined, can be an efficient strategy for the synthesis of this compound. Two plausible convergent routes can be envisioned:
Route A: Silylation followed by Bromination
Synthesis of 2-(triisopropylsilyl)oxazole: This can be achieved by direct C2-silylation of oxazole using a strong base and TIPSCl or TIPSOTf.
Regioselective C4-bromination: The pre-silylated oxazole would then be subjected to directed lithiation at the C5 position (if unsubstituted) or a more complex functionalization strategy to introduce the bromine at the C4 position, potentially leveraging the directing effect of the silyl group or by employing specific brominating agents that favor the C4 position. A more likely approach would be C2-deprotonation followed by isomerization and quenching as described in section 2.1.1.
Route B: Bromination followed by Silylation
Synthesis of 4-bromooxazole: This can be prepared through various methods, including the cyclization of appropriate precursors or by regioselective bromination of an oxazole derivative.
The choice between these two routes would depend on the relative efficiencies and selectivities of each step, as well as the stability of the intermediates.
Reactivity and Transformations of 4 Bromooxazol 2 Yl Triisopropyl Silane
Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center
The bromine atom on the oxazole (B20620) ring of (4-bromooxazol-2-yl)-triisopropyl-silane is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors. The electron-deficient nature of the oxazole ring enhances the reactivity of the C-Br bond towards oxidative addition to a low-valent palladium catalyst, which is the initial step in most cross-coupling catalytic cycles.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. researchgate.net This reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the organoboron reagents. organic-chemistry.orgwikipedia.org
In the context of substituted bromo-oxazoles like this compound, the Suzuki-Miyaura coupling allows for the introduction of various aryl, heteroaryl, vinyl, and alkyl groups at the C-4 position. The general reaction involves the coupling of the bromo-oxazole with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. For instance, in the synthesis of complex natural products containing oxazole moieties, such as diazonamide A, Suzuki coupling is a key strategy for forming critical biaryl linkages. nih.govprinceton.edu
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 40 | 82 | princeton.edu |
| Pd(PPh₃)₄ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent | nih.gov |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High | nih.gov |
This table represents typical conditions for Suzuki-Miyaura couplings of complex bromo-heterocycles and serves as a model for the reactivity of this compound.
The Sonogashira coupling reaction is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira coupling is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structures in many natural products and functional materials. researchgate.netillinois.edu
For this compound, Sonogashira coupling provides a direct route to 4-alkynyl-oxazole derivatives. These products can serve as versatile intermediates for further transformations, such as cyclization reactions or the synthesis of more complex conjugated systems. The reaction conditions are generally mild, and a variety of functional groups are tolerated. nih.gov In the synthesis of oxazole-containing natural products, Sonogashira couplings have been employed to construct macrocycles and other complex architectures. nih.gov
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | Room Temp. | Good | researchgate.net |
| Pd(PPh₃)₄ | CuI | Et₃N / Toluene | 100 | High | researchgate.net | |
| Pd(OAc)₂ / PPh₃ | CuI | K₂CO₃ | DMF | 120 | Moderate to Good | nih.gov |
This table illustrates common conditions for Sonogashira couplings of aryl bromides, which are applicable to this compound.
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin reagent (organostannane). wikipedia.orgrsc.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. organic-chemistry.org However, a significant drawback is the toxicity of the tin compounds. wikipedia.org
The Stille reaction of this compound with various organostannanes (e.g., vinyl-, aryl-, or heteroarylstannanes) would yield the corresponding 4-substituted oxazoles. This reaction has been a valuable tool in the total synthesis of complex molecules where other coupling methods might fail due to functional group incompatibility. For instance, in syntheses of complex heterocyclic systems, Stille couplings are often employed for late-stage fragment coupling.
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | Toluene | 110 | 58-62 | nih.gov |
| Pd₂(dba)₃ | P(furyl)₃ | THF | 50 | High | wikipedia.org |
| Pd(OAc)₂ | XPhos | Dioxane | 80-100 | 89-95 | nih.gov |
This table shows typical conditions for Stille couplings of bromo-heterocycles, providing a model for the reactivity of this compound.
The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organic halide with an organozinc compound. nih.gov Organozinc reagents are generally more reactive than organoboron and organotin compounds, which can allow for reactions to proceed under milder conditions or for the coupling of less reactive substrates. mdpi.com The reaction demonstrates high functional group tolerance. nih.gov
Coupling this compound with an organozinc reagent would provide a direct method for introducing alkyl, aryl, or vinyl substituents at the C-4 position. This method is particularly useful for introducing sp³-hybridized carbon fragments. The preparation of the organozinc reagent can be achieved through transmetalation from an organolithium or Grignard reagent, or by direct insertion of zinc metal into an organic halide. nih.gov
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | - | THF | Room Temp. | 88-97 | nih.gov |
| Pd(OAc)₂ / SPhos | - | THF / NMP | Room Temp. | High | nih.gov |
| NiCl₂(dppe) | - | THF | 60 | Good | nih.gov |
This table presents common conditions for Negishi couplings of aryl bromides, which are relevant for this compound.
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organic halide and an organosilicon compound. wikipedia.org A key feature of this reaction is the need for an activating agent, typically a fluoride source (e.g., TBAF) or a base, to generate a hypervalent silicon species that facilitates transmetalation. organic-chemistry.org Organosilicon reagents are attractive due to their low toxicity, stability, and ease of handling. nih.gov
The Hiyama coupling of this compound with an organosilane, such as an aryl- or vinylsiloxane, would lead to the formation of a new C-C bond at the C-4 position. This reaction offers an alternative to other coupling methods, particularly when the corresponding organoboron or organotin reagents are unstable or difficult to prepare. organic-chemistry.org The development of fluoride-free Hiyama coupling protocols has further expanded the utility of this reaction by avoiding the cleavage of silyl (B83357) protecting groups that might be present elsewhere in the molecule. nih.gov
| Catalyst | Activator | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / PCy₃ | TBAF | Dioxane | 110 | Good to Excellent | semanticscholar.org |
| [Pd(allyl)Cl]₂ / P(t-Bu)₃ | TBAF | THF | Room Temp. | High | organic-chemistry.org |
| PdCl₂(dppf) | NaOH | H₂O | 100 | 99 | nih.gov |
This table outlines typical conditions for Hiyama couplings of aryl bromides, which can be applied to this compound.
The success of any cross-coupling reaction involving this compound hinges on the judicious selection of the catalyst and ligands. The electronic and steric properties of the phosphine or N-heterocyclic carbene (NHC) ligands play a crucial role in modulating the reactivity and stability of the palladium catalyst. nih.gov
For electron-rich and sterically hindered substrates, such as substituted oxazoles, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) are often employed. These ligands promote the oxidative addition step and facilitate the reductive elimination step, leading to higher reaction rates and yields. The choice of ligand can also influence the regioselectivity of the reaction in cases where multiple reactive sites are present.
In challenging couplings, the use of pre-catalysts, which are stable palladium(II) complexes that are readily reduced in situ to the active palladium(0) species, can improve reaction reproducibility and efficiency. Furthermore, the development of catalyst systems that operate under milder conditions (e.g., lower temperatures, aqueous media) is an ongoing area of research aimed at improving the sustainability and scope of cross-coupling reactions. The presence of the oxazole nitrogen can also influence the reaction by coordinating to the metal center, an effect that must be considered when designing the optimal reaction conditions.
Reactivity of the Oxazole Heterocycle
The oxazole ring is an electron-rich heterocycle, but its aromaticity is weaker than that of benzene. This makes it susceptible to both electrophilic attack and other transformations that can disrupt the aromatic system.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.org In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reactivity and regioselectivity of SEAr on a substituted oxazole ring like that in this compound are influenced by the electronic effects of the existing substituents.
The oxazole ring itself is considered electron-rich, which would suggest it is activated towards electrophilic attack. However, the precise regioselectivity of such a reaction is complex. The nitrogen atom is deactivating due to its electronegativity, while the oxygen atom is activating due to its ability to donate a lone pair of electrons.
In the case of this compound, the 2-position is blocked by the silyl group, and the 4-position is occupied by the bromine atom. This leaves the 5-position as the only available site for electrophilic substitution. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the C5 position.
The stability of the intermediate carbocation (arenium ion) is a key factor in determining the regioselectivity of electrophilic aromatic substitution. libretexts.orglibretexts.org Attack at the C5 position would lead to a carbocation that can be stabilized by resonance involving the oxygen atom.
The bromo substituent at the 4-position is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director due to the ability of its lone pairs to participate in resonance. In this case, the directing effect of the bromine would reinforce substitution at the C5 position (ortho to the bromine). The triisopropylsilyl group is generally considered to be a weakly activating or deactivating group, and its primary influence is steric.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Substituent | Electronic Effect | Predicted Site of Electrophilic Attack |
|---|---|---|---|
| C2 | -Si(iPr)3 | Steric bulk, weak electronic effect | Blocked |
| C4 | -Br | Inductively deactivating, resonance directing | Blocked |
| C5 | -H | Available for substitution | Major product expected at this position |
Nucleophilic Substitution at the Oxazole Ring and Stability Profiles
The reactivity of the C4-bromo substituent in this compound is central to its utility in organic synthesis. While classical nucleophilic aromatic substitution (SNAr) reactions on electron-rich heterocyclic systems can be challenging, the bromine atom at the C4 position of the oxazole ring is amenable to displacement, particularly through metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
The C-Br bond at the 4-position of the oxazole ring is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. These transformations typically involve the reaction of the bromooxazole with an organometallic reagent in the presence of a palladium catalyst. Several well-established coupling protocols are applicable, including the Suzuki, Stille, Sonogashira, and Negishi reactions.
Suzuki Coupling: This reaction involves the coupling of the bromooxazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used due to the commercial availability and stability of many boronic acids.
Stille Coupling: In a Stille coupling, an organotin reagent is coupled with the bromooxazole. While effective, the toxicity of organotin compounds is a significant drawback. nih.gov
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the bromooxazole and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The silyl group at the C2 position can serve to protect a terminal alkyne in related transformations. gelest.com
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the bromooxazole. wikipedia.org This method is known for its high functional group tolerance. nih.govnih.govorganic-chemistry.org
These coupling reactions provide a powerful platform for introducing a wide variety of substituents at the C4 position of the oxazole ring, thereby enabling the synthesis of complex molecular architectures.
| Coupling Reaction | Nucleophile | Catalyst System | Key Features |
| Suzuki | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | Mild conditions, commercially available reagents |
| Stille | Organotin (e.g., R-SnBu₃) | Pd catalyst | Broad scope, but toxicity of tin reagents is a concern nih.gov |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst | Forms C(sp²)-C(sp) bonds wikipedia.orgorganic-chemistry.org |
| Negishi | Organozinc (e.g., R-ZnX) | Pd or Ni catalyst | High functional group tolerance wikipedia.orgnih.govnih.govorganic-chemistry.org |
Lithium-Halogen Exchange:
Another important transformation for functionalizing the C4 position is the lithium-halogen exchange reaction. nih.govreddit.comharvard.eduprinceton.edu Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can result in the exchange of the bromine atom for a lithium atom. The resulting 4-lithiooxazole is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups at the C4 position. This method offers a complementary approach to palladium-catalyzed cross-coupling reactions for the synthesis of 4-substituted oxazoles.
Stability Profiles:
The triisopropylsilyl (TIPS) group at the C2 position imparts significant steric hindrance, which can influence the stability and reactivity of the molecule. Silyl groups on heterocyclic systems can be sensitive to both acidic and basic conditions, as well as to certain nucleophiles. The stability of the TIPS group in this compound under specific reaction conditions is a critical consideration for synthetic planning. While detailed stability studies on this specific compound are not extensively reported, the general behavior of silyl ethers and silylated heterocycles suggests that cleavage of the C-Si bond can occur under harsh acidic or basic conditions. The choice of reagents and reaction conditions for transformations at the C4 position must therefore be carefully selected to avoid unintended desilylation.
Radical Reactions and Oxidative Transformations
The oxazole ring, while aromatic, can participate in radical and oxidative reactions, often leading to distinct transformations compared to nucleophilic substitutions.
Radical Reactions:
The involvement of this compound in radical reactions is not well-documented in the literature. However, general principles of radical chemistry suggest potential pathways. The C-Br bond could, in principle, undergo homolytic cleavage under photolytic or radical-initiating conditions to form a 4-oxazolyl radical. This reactive intermediate could then participate in various radical processes, such as hydrogen atom abstraction or addition to unsaturated systems. Furthermore, the silyl group itself can influence radical reactions, although specific examples involving this substrate are scarce.
Oxidative Transformations:
The oxazole ring is generally susceptible to oxidation, which can lead to ring cleavage. rochester.edursc.org Common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) and ozone can react with the oxazole nucleus. masterorganicchemistry.com The outcome of such reactions can be complex and may result in the formation of various degradation products. For instance, the oxidation of oxazoles can yield amides or other acyclic compounds. The presence of the electron-donating silyl group at C2 and the electron-withdrawing bromine atom at C4 would be expected to influence the regioselectivity and rate of oxidative attack on the oxazole ring. However, specific studies on the oxidative transformations of this compound are needed to fully elucidate its behavior under these conditions.
| Transformation | Reagents/Conditions | Potential Outcome |
| Radical Halogenation | Radical initiator (e.g., AIBN), Halogen source | Further halogenation on the oxazole ring or side chain (if present) |
| Oxidative Cleavage | Strong oxidizing agents (e.g., O₃, KMnO₄) | Ring opening to form acyclic products |
| Epoxidation (of the ring) | Peroxy acids (e.g., m-CPBA) | Potential for epoxide formation, though ring cleavage is more common for oxazoles masterorganicchemistry.com |
Strategic Applications in Complex Molecule Construction
Building Block for Oligo- and Poly-Oxazole Systems
The synthesis of oligo- and poly-oxazole systems, which are key structural motifs in many bioactive natural products, requires a method for the iterative coupling of oxazole (B20620) units. (4-bromooxazol-2-yl)-triisopropyl-silane is ideally suited for this purpose. A synthetic strategy can be envisioned where the bromo group at the C4 position is utilized in a palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki coupling) to connect with another oxazole unit.
Subsequently, the TIPS group at the C2 position can be removed and converted into a different reactive handle, such as a stannane (B1208499) or a boronic ester. This newly installed functionality can then be used in a subsequent coupling reaction to add another oxazole monomer, extending the chain. This iterative, one-pot or sequential process allows for the controlled, stepwise assembly of well-defined oligo-oxazoles. The ability to construct these chains with high precision is critical for mimicking the structures of complex natural products and for creating novel polymeric materials with tailored properties. While poly(2-oxazoline)s are a well-known class of polymers, the use of substituted oxazole building blocks like this silane (B1218182) derivative offers a pathway to conjugated poly(oxazole)s with unique electronic characteristics. researchgate.net
Precursor for Advanced Heterocyclic Scaffolds
The oxazole ring is a fundamental scaffold in medicinal chemistry and materials science. semanticscholar.orgupf.edu this compound serves as an excellent starting point for creating more complex, multi-functionalized heterocyclic systems. The two distinct reactive sites on the oxazole core allow for the introduction of a wide variety of substituents.
For instance, the C4-bromo position can be functionalized with aryl, heteroaryl, or alkyl groups via Suzuki, Stille, or Negishi couplings. Following this initial transformation, the silyl (B83357) group at C2 can be cleaved, and the resulting C-H bond can be metalated to introduce a second, different substituent. This stepwise functionalization provides access to a vast chemical space of 2,4,5-trisubstituted oxazoles, which are challenging to synthesize through other methods. researchgate.netnih.gov This modular approach is highly valuable for building libraries of compounds for drug discovery or for fine-tuning the properties of organic materials. nih.gov
Table 2: Potential Transformations of this compound
| Position | Reactive Group | Potential Reactions | Resulting Structure |
|---|---|---|---|
| C4 | Bromo (Br) | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig | C4-Aryl, C4-Alkenyl, C4-Alkynyl, C4-Amino |
| C2 | Triisopropylsilyl (TIPS) | Deprotection (e.g., with TBAF), then Lithiation | C2-Metallo species for quenching with electrophiles |
Role in the Total Synthesis of Natural Products Incorporating Oxazole Subunits
Many natural products, particularly those isolated from marine organisms, feature oxazole and oligo-oxazole moieties as integral parts of their structures. researchgate.netmdpi.com These compounds often exhibit potent biological activities, including cytotoxic, antibiotic, and antiviral properties. The total synthesis of these complex molecules represents a significant challenge in organic chemistry. pitt.edu
Table 3: Examples of Natural Products Containing Oxazole Subunits
| Natural Product | Source | Key Structural Feature |
|---|---|---|
| Diazonamide A | Marine Ascidian (Diazona angulata) | Contains multiple oxazole and chlorinated oxazole rings within a complex macrocyclic structure. mdpi.com |
| Microcin B17 | Escherichia coli | A peptide antibiotic with a backbone containing multiple oxazole and thiazole (B1198619) rings. |
| Martefragin A | Marine Cyanobacterium (Lyngbya majuscula) | Features a trisubstituted oxazole ring derived from a β-hydroxyl-Trp group. mdpi.com |
Contributions to the Synthesis of Functional Organic Materials and Advanced Luminophores
The electronic properties of the oxazole ring, specifically its electron-deficient nature, make it an attractive component for functional organic materials used in optoelectronic applications. When incorporated into larger π-conjugated systems, oxazoles can significantly influence the material's absorption, emission, and charge-transport properties. This makes them useful in the design of organic light-emitting diodes (OLEDs), fluorescent sensors, and organic photovoltaics. deliuslab.com
This compound provides a strategic entry point for incorporating a 2,4-disubstituted oxazole unit into these advanced materials. The bromo and silyl groups serve as convenient handles for Sonogashira or Suzuki cross-coupling reactions, which are standard methods for constructing conjugated organic frameworks. By reacting the silane with di-alkynes or di-boronic esters, chemists can systematically build conjugated polymers or oligomers where the oxazole unit is precisely positioned to tune the final material's photophysical properties.
Strategic Incorporation into Bioactive Molecule Synthesis as a Synthetic Intermediate
Beyond complex natural products, the oxazole moiety is a recognized pharmacophore present in numerous synthetic bioactive molecules and approved drugs. nih.gov Its ability to act as a bioisostere for ester and amide groups, coupled with its metabolic stability and capacity to engage in hydrogen bonding, makes it a privileged scaffold in medicinal chemistry.
As a synthetic intermediate, this compound offers a robust platform for structure-activity relationship (SAR) studies. The modular nature of its reactivity allows for the systematic variation of substituents at both the C2 and C4 positions. This enables medicinal chemists to synthesize libraries of oxazole-containing compounds to probe their interactions with biological targets and optimize their pharmacological profiles. The stability of the silyl ether and the reliable reactivity of the aryl bromide make this compound a dependable intermediate in multi-step syntheses aimed at discovering new therapeutic agents. mdpi.com
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthetic Protocols for Oxazole-Silane Derivatives
The chemical industry's shift towards sustainability has spurred significant research into green synthetic methods for heterocyclic compounds, including oxazoles. ijpsonline.comresearchgate.net Future efforts will likely focus on adapting these eco-friendly protocols for the synthesis of (4-bromooxazol-2-yl)-triisopropyl-silane and related derivatives, aiming to minimize hazardous waste, reduce energy consumption, and utilize renewable resources. ijpsonline.com
Key green approaches under investigation include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for oxazole (B20620) formation. nih.gov Applying microwave irradiation to key steps in the synthesis of silylated oxazoles could offer a more energy-efficient alternative to conventional heating. mdpi.comnih.gov
Ultrasonic Irradiation (Sonochemistry): Ultrasound has been shown to promote reactions that are otherwise sluggish under conventional conditions. nih.gov Its application could enable product formation where traditional heating fails and may lead to higher yields in shorter timeframes for complex molecules like oxazole-silanes. nih.gov
Use of Greener Solvents: Research is moving away from traditional volatile organic compounds towards more benign solvent systems. The use of ionic liquids, which can be recycled, or even water, has been demonstrated for oxazole synthesis. nih.govorganic-chemistry.org For instance, a modified van Leusen reaction has been successfully performed in water using β-cyclodextrin, offering a truly green alternative. nih.gov
Catalyst-Free or Metal-Free Reactions: Developing synthetic routes that avoid heavy or toxic metal catalysts is a primary goal of green chemistry. Phenyliodine diacetate (PIDA)-mediated intramolecular cyclization represents a heavy-metal-free process for creating the oxazole ring from enamides. organic-chemistry.org
| Green Synthetic Method | Typical Conditions | Key Advantages for Oxazole-Silane Synthesis | Source(s) |
| Microwave Irradiation | Sealed vessel, rapid heating | Reduced reaction times, increased yields, improved energy efficiency. | mdpi.com, nih.gov, nih.gov |
| Ultrasonic Irradiation | USI promotion | Enables reactions that fail with conventional heating, potentially higher yields. | nih.gov |
| Ionic Liquids | Recyclable solvent medium | High yields, solvent can be reused for multiple runs. | organic-chemistry.org |
| Aqueous Media | Water with additives (e.g., β-cyclodextrin) | Environmentally benign, potential for catalytic base use at lower temperatures. | nih.gov |
| Metal-Free Cyclization | PIDA-mediated oxidative cyclization | Avoids heavy metal waste, mild reaction conditions. | organic-chemistry.org |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Stereoselectivity
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving oxazole-silanes. nih.govnih.gov Future research will focus on catalysts that can activate the C-Br bond for cross-coupling, direct C-H functionalization, and control stereochemistry in subsequent transformations.
Promising areas of catalytic research include:
Advanced Palladium and Copper Catalysis: While Pd and Cu catalysts are already used for direct arylation and other cross-coupling reactions of oxazoles, new generations of ligands and catalyst systems are being developed to broaden the substrate scope and improve reaction efficiency under milder conditions. organic-chemistry.orgbeilstein-journals.org For example, Pd(PPh₃)₄ has been shown to effectively catalyze the direct arylation of oxazoles with a wide tolerance for functional groups. organic-chemistry.org
Gold and Other Transition Metals: Gold catalysis has emerged as a powerful tool for synthesizing oxazole ketones from N-propargylamides. organic-chemistry.org The exploration of other transition metals could unlock novel reaction pathways and selectivities for functionalizing the oxazole-silane core.
Lewis Acid Catalysis: Boron-based Lewis acids like B(C₆F₅)₃ have been shown to catalyze the synthesis of sila-benzoazoles through a hydrosilylation and rearrangement cascade. nih.gov Investigating similar Lewis acid systems could lead to new methods for constructing or modifying the oxazole-silane scaffold.
Asymmetric Catalysis: For applications in medicinal chemistry, the development of catalytic systems that can introduce chirality with high stereoselectivity is a major goal. This could involve chiral transition metal complexes or organocatalysts to control the stereochemical outcome of reactions at or near the oxazole ring.
| Catalyst Type | Example Catalyst/System | Reaction Type | Potential for Oxazole-Silanes | Source(s) |
| Palladium | Pd(PPh₃)₄ | Direct C-H Arylation/Alkenylation | Functionalization at the C-Br position of this compound. | organic-chemistry.org |
| Copper | Copper(II) triflate; CuI | Oxidative Cyclization; Direct Arylation | Efficient synthesis of the oxazole core and subsequent C-H functionalization. | tandfonline.com, organic-chemistry.org |
| Gold | Gold Catalysis with Oxidant | Synthesis of Oxazole Ketones | Introduction of ketone functionalities for further modification. | organic-chemistry.org |
| Lewis Acid | B(C₆F₅)₃ | Hydrosilylation/Rearrangement | Novel routes for the synthesis of silicon-containing azoles. | nih.gov |
| Iodine | Molecular Iodine | Tandem Oxidative Cyclization | A metal-free, practical method for forming the 2,5-disubstituted oxazole ring. | organic-chemistry.org |
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The transition from batch processing to continuous flow manufacturing is a significant trend in the pharmaceutical and fine chemical industries. researchgate.net Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. organic-chemistry.orgnih.gov
The application of flow chemistry to the synthesis of this compound and its derivatives is a promising future direction. durham.ac.uk Research has already demonstrated the successful synthesis of various oxazoles using continuous flow reactors. For example, a photochemical transposition reaction to convert isoxazoles into oxazoles was achieved with residence times of just 20 minutes, a significant improvement over batch methods. organic-chemistry.org Similarly, a fully automated mesofluidic flow reactor has been developed for the rapid synthesis of 4,5-disubstituted oxazoles, capable of producing gram quantities of material on demand. durham.ac.uk
Future integration will likely involve:
Telescoped Reactions: Designing multi-step syntheses where the output of one flow reactor is directly fed into the next, avoiding timely and costly isolation and purification of intermediates. researchgate.net
In-line Purification: Incorporating automated in-line extraction and chromatography systems to deliver highly pure products directly from the reactor, streamlining the entire manufacturing process. nih.gov
Automated Optimization: Utilizing automated platforms to rapidly screen reaction conditions (temperature, pressure, residence time, catalyst loading) to quickly identify optimal parameters for the synthesis of specific oxazole-silane targets. durham.ac.uk
The scalability of flow processes is a key advantage, allowing for a seamless transition from laboratory-scale research to industrial-scale production without extensive re-optimization. nih.gov
Design of Next-Generation Oxazole-Silane Hybrid Reagents with Tunable Reactivity
This compound is a bifunctional reagent, but its potential can be expanded through rational design. Future research will likely focus on creating a new generation of hybrid reagents where the reactivity can be precisely controlled or "tuned" for specific synthetic applications.
This can be achieved by modifying the core structure:
Modulating the Silyl (B83357) Group: The triisopropylsilyl (TIPS) group is primarily a bulky protecting group. Replacing it with other silyl groups (e.g., TMS, TBDPS) or even silane (B1218182) coupling agents could alter the electronic properties and steric hindrance at the C2 position. researchgate.net This could influence the reactivity of the oxazole ring or introduce new functional handles for subsequent reactions, such as hydrosilylation. nih.gov
Varying the Halogen: While bromine is an excellent handle for cross-coupling reactions, replacing it with iodine could enhance reactivity in certain catalytic cycles. Conversely, using chlorine could allow for orthogonal reactivity, where the C-Br and C-Cl bonds can be functionalized in separate, selective steps.
Introducing Additional Functional Groups: Incorporating other functional groups onto the oxazole ring or the silyl substituents could create multifunctional reagents. For example, functionalized ethynyl (B1212043) oxazoles have been shown to be versatile reagents for click chemistry, opening up applications in medicinal and supramolecular chemistry. chemrxiv.org Designing an oxazole-silane that also contains an alkyne or azide (B81097) moiety would create a powerful tool for bioconjugation and materials science.
By systematically modifying these structural features, chemists can develop a library of oxazole-silane reagents with tailored reactivity profiles, expanding their utility far beyond their current applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (4-bromooxazol-2-yl)-triisopropyl-silane, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves coupling bromooxazole precursors with triisopropylsilyl reagents under inert conditions. Key steps include:
- Using anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine to minimize hydrolysis of the silane group .
- Refluxing for extended periods (e.g., 36 hours) to ensure complete silylation .
- Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product .
- Yield optimization may require adjusting stoichiometry, temperature, or catalyst loading.
Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm the oxazole ring (δ ~7–8 ppm for aromatic protons) and triisopropylsilyl group (δ ~1.0–1.5 ppm for methyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₆H₂₃BrNOSi) by matching experimental and calculated m/z values .
- Infrared Spectroscopy (IR) : Detect characteristic Si-O-C stretches (~1000–1100 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
Advanced Research Questions
Q. How does the triisopropylsilyl group influence the electronic and steric properties of the oxazole ring in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : Use density functional theory (DFT) calculations to model electron density distribution, focusing on the oxazole ring’s electrophilicity. Compare with desilylated analogs .
- Steric Effects : Perform kinetic studies (e.g., Suzuki-Miyaura coupling) to assess reaction rates. Bulkier silyl groups may hinder transmetallation, requiring tailored ligands (e.g., Pd(PPh₃)₄) .
- Experimental Validation : Synthesize derivatives with varying silyl groups (e.g., TIPS vs. TBS) and compare reactivity .
Q. What strategies resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, especially in crowded regions .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by growing single crystals .
- Isotopic Labeling : Introduce ¹³C or ²H labels to track bond formation and confirm assignments .
Q. How can computational modeling predict the hydrolytic stability of the triisopropylsilyl group in aqueous environments?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model water-silane interactions to identify hydrolysis-prone sites. Adjust solvent polarity parameters to mimic real conditions .
- Kinetic Profiling : Conduct pH-dependent stability assays (e.g., buffer solutions at pH 2–12) and correlate results with computed activation energies .
- Comparative Studies : Benchmark against known silyl ethers (e.g., TBS or TMS derivatives) to establish structure-stability relationships .
Q. What experimental designs are optimal for studying the bromo substituent’s role in palladium-catalyzed cross-coupling reactions?
- Methodological Answer :
- Control Experiments : Replace bromo with chloro or iodo groups to compare reaction rates and yields under identical conditions .
- Mechanistic Probes : Use radical traps (e.g., TEMPO) or isotopic labeling (e.g., ¹⁰B) to distinguish between oxidative addition and radical pathways .
- In Situ Monitoring : Employ techniques like IR spectroscopy or mass spectrometry to detect intermediates (e.g., Pd(0) complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
